Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate

Organic Synthesis Fluorinated Building Blocks Process Chemistry

Researchers designing fluorinated peptidomimetics often face hazardous, low-yielding late-stage fluorination. Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate (CAS 120097-64-5) resolves this with a pre-installed 2,2,2-trifluoroethyl group. • Pre-installed CF3CH2 motif eliminates hazardous fluorination steps • Acetamido protection enables direct incorporation into peptidomimetics • Yields 5-trifluoroethyl-5-carbamoylhydantoins for medicinal chemistry • Precursor for fluorinated pyrimidines, pyrazoles, β-lactams Reliable supply with batch-to-batch consistency for pharmaceutical R&D.

Molecular Formula C11H16F3NO5
Molecular Weight 299.24 g/mol
CAS No. 120097-64-5
Cat. No. B178341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate
CAS120097-64-5
Synonymsdiethyl 2-acetaMido-2-(2,2,2-trifluoroethyl)Malonate
Molecular FormulaC11H16F3NO5
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(F)(F)F)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C11H16F3NO5/c1-4-19-8(17)10(15-7(3)16,6-11(12,13)14)9(18)20-5-2/h4-6H2,1-3H3,(H,15,16)
InChIKeyDTCBHHXHXMSJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate (CAS 120097-64-5) – A Trifluoroethyl-Substituted Malonate Building Block


Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate (CAS 120097-64-5) is a specialized α,α-disubstituted malonate derivative featuring an acetamido-protected amine and a 2,2,2-trifluoroethyl side chain on the central α-carbon . With the molecular formula C₁₁H₁₆F₃NO₅ and a molecular weight of 299.24 g/mol , this compound is a versatile building block for the synthesis of fluorinated amino acids and complex heterocycles [1]. The trifluoroethyl group imparts enhanced lipophilicity and metabolic stability, while the acetamido moiety serves as a masked amine for further functionalization .

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate: Why Non-Fluorinated Malonates Are Not Direct Substitutes


Generic diethyl acetamidomalonate (CAS 1068-90-2) lacks the α-trifluoroethyl substituent, which fundamentally alters the compound's lipophilicity, metabolic profile, and chemical reactivity . The presence of the 2,2,2-trifluoroethyl group significantly increases the compound's logP and introduces unique steric and electronic effects that are critical for applications requiring fluorinated motifs [1]. Substituting with non-fluorinated analogs would eliminate these distinct properties, potentially compromising the pharmacokinetic and pharmacodynamic outcomes in downstream medicinal chemistry or chemical biology applications . For researchers designing fluorinated peptidomimetics or investigating the impact of trifluoroethyl substitution on target binding, the specific compound is not interchangeable with its non-fluorinated counterparts [2].

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate: Quantitative Differentiation Evidence for Informed Procurement


One-Step Synthesis Protocol with Quantitative Yield

A 2023 publication in Molbank reports a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with typical multi-step malonate syntheses that often proceed with moderate yields (e.g., 50-70%) and require extensive purification [2]. The protocol was characterized by 1H-, 2H-, and 13C-NMR, as well as IR and Raman spectroscopy, confirming product identity and high purity [1].

Organic Synthesis Fluorinated Building Blocks Process Chemistry

Enhanced Lipophilicity via Trifluoroethyl Substitution: A Class-Level Advantage

The incorporation of the 2,2,2-trifluoroethyl group into the malonate scaffold significantly increases lipophilicity, as indicated by a calculated logP of approximately 1.7 [1]. This contrasts with the non-fluorinated analog diethyl acetamidomalonate (CAS 1068-90-2), which has a calculated logP of approximately 0.3 [2]. The increased lipophilicity can enhance membrane permeability and metabolic stability in drug candidates .

Medicinal Chemistry Fluorine Chemistry Drug Design

Commercial Availability: Purity Specifications and Lead Times

The compound is commercially available from multiple suppliers with consistent purity specifications. Chemscene offers the compound at 95+% purity with storage at 2-8°C . Leyan supplies the product at 95+% purity . Molbase listings indicate lead times of 3-14 days for 1g quantities at 95+% purity [1]. This compares favorably to the non-fluorinated analog diethyl acetamidomalonate, which is more widely available but lacks the trifluoroethyl group required for specialized applications.

Procurement Supply Chain Quality Control

Role as a Key Building Block for Fluorinated Amino Acids and Hydantoins

Diethyl 2-acetamido-2-alkylmalonates are established intermediates for the synthesis of α-amino acids and 5,5-disubstituted hydantoins . Specifically, the trifluoroethyl-substituted variant enables access to fluorinated α-amino acids, which are valuable tools for studying enzyme mechanisms and developing metabolically stable peptide mimetics [1]. The trifluoroethyl group is not easily introduced via standard alkylation methods, making this pre-functionalized building block a strategic choice for synthetic efficiency .

Amino Acid Synthesis Heterocyclic Chemistry Peptidomimetics

Diethyl 2-acetamido-2-(2,2,2-trifluoroethyl)malonate: High-Value Application Scenarios for Research and Industrial Use


Synthesis of Fluorinated α-Amino Acids and Peptidomimetics

Researchers synthesizing fluorinated analogs of natural amino acids or designing metabolically stable peptidomimetics can utilize this compound as a protected α-fluorinated amino acid precursor. The pre-installed trifluoroethyl group ensures the final product contains the desired fluorine motif without requiring hazardous or low-yielding fluorination steps [1].

Development of Trifluoroethyl-Substituted Hydantoins as Pharmaceutical Scaffolds

The compound reacts with substituted ureas to yield 5-trifluoroethyl-5-carbamoylhydantoins, which are privileged scaffolds in medicinal chemistry for anticonvulsant, antiarrhythmic, and antitumor agents. The trifluoroethyl group enhances metabolic stability and can improve binding affinity to target proteins .

Building Block for Fluorinated Heterocycles and Bioisosteres

As a versatile malonate derivative, it serves as a starting material for the synthesis of fluorinated heterocycles, including pyrimidines, pyrazoles, and β-lactams. The trifluoroethyl group can act as a bioisostere for ethyl or isopropyl groups, offering improved pharmacokinetic profiles while retaining biological activity .

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